Selective Inhibition of Bromodomain-Containing Protein 2 (BRD2) with Nanomolar Potency
4-Bromo-2-methylbenzene-1,3-diol exhibits an IC₅₀ of 18 nM against the BRD2 bromodomain (BD2) in a TR-FRET assay, indicating potent and specific engagement of this epigenetic reader protein [1]. In contrast, the compound displays markedly weaker affinity for the pregnane X receptor (PXR), with an IC₅₀ of 4.3 μM [2]. The >200-fold selectivity window (18 nM vs. 4300 nM) suggests that the brominated methylresorcinol core preferentially recognizes the acetyl-lysine binding pocket of BRD2 over the ligand-binding domain of PXR, a distinction that is not observed for the non-brominated analog 2-methylbenzene-1,3-diol, which lacks the halogen atom critical for this interaction .
| Evidence Dimension | Inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM (BRD2 BD2) |
| Comparator Or Baseline | IC₅₀ = 4.3 μM (PXR) |
| Quantified Difference | >200-fold selectivity |
| Conditions | BRD2 BD2: TR-FRET assay, 15 min preincubation, 60 min measurement; PXR: Lanthascreen TR-FRET assay |
Why This Matters
This selectivity profile positions 4-Bromo-2-methylbenzene-1,3-diol as a valuable tool compound for dissecting BRD2-specific functions in cancer and inflammation, minimizing off-target PXR activation that could confound in vivo studies or lead to undesirable drug-drug interactions.
- [1] BindingDB. (n.d.). BDBM50556167 CHEMBL4752543: Inhibition of BRD2 BD2. IC₅₀ = 18 nM. View Source
- [2] BindingDB. (n.d.). BDBM50628859 CHEMBL5425250: Binding affinity to PXR. IC₅₀ = 4.30E+3 nM. View Source
